molecular formula C9H12ClN3OS B12901964 N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide CAS No. 828921-05-7

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12901964
CAS No.: 828921-05-7
M. Wt: 245.73 g/mol
InChI Key: QRYQBYPNLLJKNU-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide is a synthetic compound that features a thiazole ring substituted with a chloro group and a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the chloro and pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The chloro group is then introduced via halogenation, and the pyrrolidine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the thiazole ring.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-5-(morpholin-1-yl)thiazol-2-yl)acetamide
  • N-(4-Chloro-5-(piperidin-1-yl)thiazol-2-yl)acetamide
  • N-(4-Chloro-5-(azetidin-1-yl)thiazol-2-yl)acetamide

Uniqueness

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide is unique due to the presence of the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The specific arrangement of substituents on the thiazole ring also contributes to its distinct properties compared to similar compounds.

Properties

CAS No.

828921-05-7

Molecular Formula

C9H12ClN3OS

Molecular Weight

245.73 g/mol

IUPAC Name

N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C9H12ClN3OS/c1-6(14)11-9-12-7(10)8(15-9)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14)

InChI Key

QRYQBYPNLLJKNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)N2CCCC2)Cl

Origin of Product

United States

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